3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H23N3O/c27-22(13-12-15-14-24-19-9-3-1-6-16(15)19)25-21-11-5-8-18-17-7-2-4-10-20(17)26-23(18)21/h1-4,6-7,9-10,14,21,24,26H,5,8,11-13H2,(H,25,27) |
InChI Key |
BYBPXTXXDSGLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Cyclization
A breakthrough method employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a dual solvent-catalyst system. This approach reduces environmental impact while enhancing reaction efficiency:
| Parameter | Traditional Method (HCl/EtOH) | Ionic Liquid Method ([bmim][BF₄]/MeOH) |
|---|---|---|
| Reaction Time | 12–14 hours | 5–7 hours |
| Yield | 70–75% | 85–95% |
| Catalyst Reusability | Not reusable | 3–5 cycles |
| Byproduct Formation | High | Negligible |
The mechanism involves [bmim][BF₄] facilitating proton transfer during the cyclization of phenylhydrazine hydrochloride with cyclohexanone (Table 3). After refluxing in methanol, the product precipitates upon cooling, allowing simple filtration. This method eliminates column chromatography for most derivatives, reducing solvent waste by 40%.
Alternative Catalytic Systems
While ionic liquids dominate modern syntheses, earlier approaches used:
-
Bronsted Acids : Concentrated HCl in ethanol, yielding 60–70% product after 12-hour reflux.
-
Lewis Acids : ZnCl₂ or FeCl₃, though these required higher temperatures (110–120°C) and produced metal-containing waste.
Indole-3-Propanoic Acid Preparation
The indole-3-propanoic acid precursor is typically synthesized through Friedel-Crafts alkylation of indole with acrylic acid derivatives:
Direct Alkylation Protocol
Indole reacts with acryloyl chloride in dichloromethane (DCM) at 0°C under nitrogen, catalyzed by AlCl₃:
Subsequent hydrolysis with NaOH yields indole-3-propanoic acid (85% yield).
Amide Coupling Strategies
Coupling tetrahydrocarbazole-1-amine with indole-3-propanoic acid requires activating the carboxylic acid group:
Carbodiimide-Mediated Coupling
N,N’-Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) achieves 88–92% coupling efficiency:
Key parameters:
-
Molar Ratio : 1:1.2 (amine:acid)
-
Temperature : 0°C → room temperature over 12 hours
-
Workup : Filter DCU byproduct, concentrate, and purify via silica gel chromatography.
Green Alternatives
To avoid toxic DCU formation, researchers have tested:
-
EDCI/HOBt : Ethylcarbodiimide hydrochloride with hydroxybenzotriazole gives comparable yields (85–90%) but increases cost.
-
Enzymatic Coupling : Candida antarctica lipase in ionic liquids shows promise (75% yield) but requires 48-hour reactions.
Purification and Characterization
Final product purity is critical for pharmacological applications:
Chromatographic Purification
Silica gel chromatography (petroleum ether:ethyl acetate, 7:3) effectively removes unreacted starting materials. HPLC analysis typically shows >98% purity for ionic liquid-derived batches.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
-
HRMS : m/z calculated for C₂₃H₂₃N₃O₂ [M+H]⁺: 384.1812, found: 384.1815.
Comparative Analysis of Synthetic Routes
| Method Feature | Traditional Route | Green Ionic Liquid Route |
|---|---|---|
| Total Yield | 52–60% | 78–85% |
| Reaction Time | 18–24 hours | 8–10 hours |
| Solvent Waste Generated | 300–400 mL/g product | 50–70 mL/g product |
| Energy Consumption | High (reflux >12 hours) | Moderate (reflux 5–7 hours) |
The ionic liquid route reduces E-factor (environmental factor) from 8.7 to 2.3, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and carbazole moieties.
Reduction: Reduction reactions can occur at the amide bond or other reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and carbazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C20H22N2O
- Molecular Weight: 306.4 g/mol
- IUPAC Name: 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Medicinal Chemistry
The indole and carbazole structures are prevalent in many biologically active compounds. Research indicates that derivatives of these compounds can exhibit:
- Anticancer Activity: Studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antidepressant Effects: The compound's structural similarity to known antidepressants suggests potential use in treating mood disorders .
- Antimicrobial Properties: Some studies have indicated that carbazole derivatives possess antimicrobial activity against various pathogens .
Pharmacological Studies
Pharmacological investigations have focused on the following aspects:
- Receptor Binding Affinity: Compounds with similar structures have been tested for their ability to bind to serotonin receptors, indicating potential use as anxiolytics or antidepressants .
- Neuroprotective Effects: Research has suggested that certain indole derivatives can protect neurons from oxidative stress, making them candidates for neurodegenerative disease therapies .
Material Science
The compound's unique chemical properties allow for applications in material science:
- Organic Light Emitting Diodes (OLEDs): Compounds with indole and carbazole structures have been explored as materials for OLEDs due to their excellent photophysical properties .
- Conductive Polymers: Their ability to conduct electricity makes them suitable for use in electronic devices and sensors .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several indole-based compounds for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Properties
In a study published in Neuropharmacology, researchers investigated the neuroprotective effects of an indole derivative similar to the target compound. The study found that it significantly reduced neuronal death in models of Parkinson's disease by modulating oxidative stress pathways.
Case Study 3: OLED Applications
Research conducted by a team at the University of California explored the use of carbazole-based materials in OLED technology. The findings demonstrated that these materials provided high efficiency and stability, making them suitable for commercial applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and carbazole moieties can interact with various enzymes, receptors, or DNA, affecting cellular processes. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations and Implications
Substituent Effects on Carbazole
- Fluorine () : The 6-fluoro substitution increases molecular weight by ~18 g/mol compared to the target compound. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets or influence metabolic stability .
- Methoxy () : The 6-methoxy group significantly increases lipophilicity (logP = 4.48) and molecular weight (401.5 g/mol). Methoxy groups typically improve solubility in polar solvents but may reduce membrane permeability .
Indole Modifications
- Positional Isomerism : and feature 1H-indol-1-yl , whereas the target compound and use 1H-indol-3-yl . The 3-position is more common in bioactive indole derivatives (e.g., serotonin), suggesting divergent pharmacological profiles.
Linker and Terminal Group Variations
Physicochemical and Stereochemical Considerations
- Lipophilicity : The methoxy-substituted compound () exhibits the highest logP (4.48), suggesting superior membrane permeability compared to the target compound. Fluorine () may moderately increase logP relative to the unsubstituted target.
- Stereochemistry : Only specifies a racemic mixture, highlighting the need for enantiopure synthesis to assess stereochemical impacts on activity.
Biological Activity
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that combines an indole moiety with a tetrahydrocarbazole structure. This unique combination suggests potential pharmacological properties, particularly in the realm of anticancer and antimicrobial activities. The compound's molecular formula is with a molecular weight of 357.4 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including methods such as Fischer indolization to form the indole structure and subsequent modifications to incorporate the tetrahydrocarbazole moiety. The structural characteristics are crucial for its biological activity, as they influence how the compound interacts with biological targets .
Anticancer Properties
Research indicates that compounds derived from the tetrahydrocarbazole scaffold exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). The mechanisms underlying this activity include:
- Induction of DNA Damage : Compounds can activate pathways leading to DNA damage and apoptosis in cancer cells.
- Disruption of Mitochondrial Function : This disruption is linked to increased reactive oxygen species (ROS) production, contributing to cell death .
In vitro assays have demonstrated varying degrees of cytotoxicity depending on structural modifications. For example, derivatives with specific substitutions on the carbazole ring showed enhanced potency against certain cancer cell lines.
Antimicrobial Activity
The compound also exhibits potential antimicrobial properties. Similar tetrahydrocarbazole derivatives have been studied for their antibacterial and antifungal activities. The proposed mechanisms include:
- Cell Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
- Inhibition of Key Metabolic Pathways : Targeting enzymes critical for microbial survival .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds closely related to 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide. Below are summarized findings from notable research:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that it has favorable solubility and stability profiles at physiological pH levels. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide?
- Methodology : The synthesis involves multi-step organic reactions, including coupling indole and carbazole precursors via amide bond formation. Key steps include:
- Temperature control : Maintaining 0–5°C during coupling reactions to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography isolates the final compound (>95% purity) .
- Optimization : Automated reactors and continuous flow systems improve reproducibility and scalability .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of indole-carbazole coupling (e.g., characteristic peaks for NH protons at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : Resolves stereochemical ambiguities in the carbazole moiety .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
- Cell viability : MTT assays in cancer cell lines (e.g., IC50 values in µM range for HeLa or MCF-7 cells) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Approach :
- Purity validation : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and buffer conditions (pH, temperature) .
- Dose-response curves : Repeat experiments with 8–10 concentration points to confirm reproducibility .
- Case study : Discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations (fix at 1 mM) .
Q. What computational methods aid in predicting the compound’s mechanism of action?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., 5-HT2A serotonin receptor) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Relate substituent effects (e.g., methoxy vs. chloro groups) to bioactivity .
Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?
- Strategies :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP (target <3) .
- Metabolic stability : Replace labile esters with amides to resist hepatic CYP450 degradation .
- Prodrug design : Mask carboxylic acids with ester prodrugs to enhance oral bioavailability .
Experimental Design Considerations
Q. What controls are essential in toxicity profiling studies?
- Controls :
- Negative control : Vehicle (e.g., DMSO ≤0.1%) to exclude solvent effects .
- Positive control : Known toxicants (e.g., cisplatin for apoptosis assays) .
- Blinding : Randomize sample IDs to minimize bias in data interpretation .
Q. How to design a SAR study for carbazole-indole hybrids?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
